molecular formula C27H34ClNO2 B14224896 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride CAS No. 565418-56-6

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride

Cat. No.: B14224896
CAS No.: 565418-56-6
M. Wt: 440.0 g/mol
InChI Key: AVOCSMPOQCOAII-UHFFFAOYSA-M
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Description

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features an isoquinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride typically involves the alkylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with 4-decylphenol and an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium bromide
  • 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium iodide
  • 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium sulfate

Uniqueness

Compared to similar compounds, 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride exhibits unique properties due to the presence of the chloride ion. This can influence its solubility, reactivity, and overall biological activity.

Properties

CAS No.

565418-56-6

Molecular Formula

C27H34ClNO2

Molecular Weight

440.0 g/mol

IUPAC Name

(4-decylphenyl) 2-isoquinolin-2-ium-2-ylacetate;chloride

InChI

InChI=1S/C27H34NO2.ClH/c1-2-3-4-5-6-7-8-9-12-23-15-17-26(18-16-23)30-27(29)22-28-20-19-24-13-10-11-14-25(24)21-28;/h10-11,13-21H,2-9,12,22H2,1H3;1H/q+1;/p-1

InChI Key

AVOCSMPOQCOAII-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)OC(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-]

Origin of Product

United States

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